2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide
Overview
Description
2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide is an organic compound with the molecular formula C10H13N3O5S and a molar mass of 287.29 g/mol This compound is characterized by the presence of a nitrophenyl group, which is substituted with two methoxy groups and a thioether linkage to an ethanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxy-4-nitrothiophenol.
Thioether Formation: The thiophenol is then reacted with an appropriate alkylating agent to form the thioether linkage.
Hydrazide Formation: The resulting thioether is further reacted with hydrazine hydrate to form the ethanohydrazide moiety.
The reaction conditions generally involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thioether and hydrazide moieties also contribute to the compound’s reactivity, allowing it to form covalent bonds with target proteins and enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,5-Dimethoxy-4-nitrophenyl)thio]acetic acid
- **2-[(2,5-Dimethoxy-4-nitrophenyl)thio]propanoic acid
- **2-[(2,5-Dimethoxy-4-nitrophenyl)thio]butanoic acid
Uniqueness
2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide is unique due to the presence of the ethanohydrazide moiety, which imparts distinct chemical and biological properties. The hydrazide group enhances the compound’s reactivity and allows for the formation of various derivatives through hydrazone formation. This makes it a versatile compound for use in different scientific and industrial applications .
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)sulfanylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-17-7-4-9(19-5-10(14)12-11)8(18-2)3-6(7)13(15)16/h3-4H,5,11H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXFZMQUFHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384778 | |
Record name | 2-[(2,5-Dimethoxy-4-nitrophenyl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-25-4 | |
Record name | 2-[(2,5-Dimethoxy-4-nitrophenyl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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